1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.
Introduction of the ethoxy groups: Ethylation of the quinoline core can be performed using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent recycling, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), and mild heating.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used as a probe to study enzyme inhibition and receptor binding in biochemical assays.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can bind to receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one: Similar structure with a methoxy group instead of an ethoxy group.
1-[(2-bromophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one: Similar structure with a bromophenyl group instead of a chlorophenyl group.
1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and sulfonyl groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO5S/c1-3-32-19-9-12-21(13-10-19)34(30,31)25-17-28(16-18-7-5-6-8-23(18)27)24-14-11-20(33-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJPNBZWTLPKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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